molecular formula C30H42N2O4 B556320 Bpoc-Gly-OH . DCHA CAS No. 18701-38-7

Bpoc-Gly-OH . DCHA

Cat. No. B556320
CAS RN: 18701-38-7
M. Wt: 494.7 g/mol
InChI Key: FQHMVPWYSUCUMO-UHFFFAOYSA-N
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Description

Bpoc-Gly-OH·DCHA is a chemical compound used for pharmaceutical testing123. It is not intended for human or veterinary use3.



Synthesis Analysis

The synthesis of Bpoc-Gly-OH·DCHA involves the Bpoc-based approach4. The Bpoc group is used as an Nα-protecting group in the stepwise assembly of peptides. The first five C-terminal residues are incorporated in the Fmoc mode of peptide synthesis, with all subsequent amino acids coupled as their Bpoc–Xxx–OH derivatives4.



Molecular Structure Analysis

The molecular formula of Bpoc-Gly-OH·DCHA is C30H42N2O4, and its molecular weight is 494.7 g/mol3.



Chemical Reactions Analysis

The chemical reactions involving Bpoc-Gly-OH·DCHA are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Bpoc-Gly-OH·DCHA are not explicitly mentioned in the search results.


Scientific Research Applications

  • Bpoc-Gly-OH . DCHA is used as a co-coupling agent in peptide synthesis. A method employing Fmoc-amino acid chlorides mediated by HOAt.DCHA as a co-coupling agent has been described for the synthesis of peptides such as β-casomorphin and pentapeptide PGVGV. This method is efficient and racemization-free, yielding high synthesis yields of 85% and 80% respectively (Sureshbabu & Chennakrishnareddy, 2009).

  • Bpoc derivatives like Bpoc-Asn(Trt)-OH and Bpoc-Gln(Trt)-OH have been synthesized and characterized for use in solid-phase peptide synthesis. These derivatives demonstrate high solubility in CH2Cl2 and can be efficiently coupled in solid-phase synthesis (Carey et al., 1996).

  • The study of the thermal chemiluminescence spectra of dicyclohexylamine (DCHA) salts of various amino acids, including glycine, has been conducted. This research provides insights into the thermal luminescence properties of these compounds and their potential applications in identifying the presence of electron donating or withdrawing groups in chemiluminescent molecules (Yamada et al., 2012).

  • Research into the environmental degradation of compounds such as bisphenol A (BPA) involves understanding the role of substances like Bpoc-Gly-OH . DCHA. Studies have focused on the advanced oxidation processes (AOPs) based on the formation of free radicals, providing insights into the mechanisms and efficiency of degradation processes in various conditions (Xiao et al., 2017).

Safety And Hazards

The safety and hazards associated with Bpoc-Gly-OH·DCHA are not explicitly mentioned in the search results.


Future Directions

Bpoc-Gly-OH·DCHA is available for research purposes1235. It is used in pharmaceutical testing1, and custom peptide synthesis and process development5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C12H23N/c1-18(2,23-17(22)19-12-16(20)21)15-10-8-14(9-11-15)13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-11H,12H2,1-2H3,(H,19,22)(H,20,21);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHMVPWYSUCUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-Gly-OH . DCHA

CAS RN

18701-38-7
Record name Glycine, N-[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18701-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1-(1,1-Biphenyl)-4-ylisopropyl)oxycarbonyl)glycine, compound with N-dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018701387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-[1,1-biphenyl]-4-ylisopropyloxycarbonyl]glycine, compound with N-dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tun‐Kyi - Helvetica Chimica Acta, 1978 - Wiley Online Library
2‐Thiopyridone (2‐mercaptopyridine, 1) was found to be a very suitable reagent for removing the N α ‐o‐nitrophenylsulfenyl (NPS‐) group in both conventional and solid‐support …
Number of citations: 28 onlinelibrary.wiley.com

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